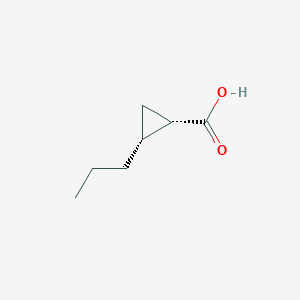
6-Chloro-5-isopropylpyrazine-2-carboxamide
Overview
Description
6-Chloro-5-isopropylpyrazine-2-carboxamide, also known as Cl-IPPC, is a chemical compound with potential applications in scientific research. It is a pyrazine derivative that has been synthesized and studied for its various biochemical and physiological effects.
Scientific Research Applications
6-Chloro-5-isopropylpyrazine-2-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety and depression. Additionally, this compound has been shown to modulate the activity of GABA receptors, which are important targets for many drugs used to treat anxiety and other neurological disorders.
Mechanism of Action
The exact mechanism of action of 6-Chloro-5-isopropylpyrazine-2-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. This means that it enhances the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This may be responsible for its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been reported to increase the levels of GABA in the brain, which may be responsible for its anxiolytic and antidepressant-like effects. Additionally, this compound has been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter. This may also contribute to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Chloro-5-isopropylpyrazine-2-carboxamide in lab experiments is its high purity and good yields. Additionally, its anxiolytic and antidepressant-like effects make it a potential candidate for the development of new drugs for the treatment of anxiety and depression. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 6-Chloro-5-isopropylpyrazine-2-carboxamide. One area of research could focus on further elucidating its mechanism of action, which could provide insights into the development of new drugs for the treatment of anxiety and depression. Additionally, more studies could be conducted to investigate its potential applications in other neurological disorders, such as epilepsy and schizophrenia. Finally, research could also focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
properties
IUPAC Name |
6-chloro-5-propan-2-ylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-4(2)6-7(9)12-5(3-11-6)8(10)13/h3-4H,1-2H3,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPPNSGFSRLVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N=C1Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3247491.png)




![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/structure/B3247521.png)



![1-[(2S)-1,4-dioxan-2-yl]-N-methylmethanamine](/img/structure/B3247540.png)



